An In-Depth Technical Guide to 3-(Pyrimidin-2-yloxy)benzoic Acid
An In-Depth Technical Guide to 3-(Pyrimidin-2-yloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Pyrimidin-2-yloxy)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and potential therapeutic applications, offering insights grounded in established scientific principles.
Core Chemical Identity and Physicochemical Properties
3-(Pyrimidin-2-yloxy)benzoic acid is a molecule combining a benzoic acid moiety with a pyrimidine ring through an ether linkage. This unique architecture makes it a compelling scaffold for the design of novel therapeutic agents.
Chemical Structure:
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 176034-07-4 | [1] |
| Molecular Formula | C₁₁H₈N₂O₃ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Predicted Boiling Point | 449.3 ± 47.0 °C | |
| Predicted Density | 1.359 ± 0.06 g/cm³ | |
| Predicted pKa | 3.75 ± 0.10 |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Synthesis of 3-(Pyrimidin-2-yloxy)benzoic Acid: A Mechanistic Approach
The synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid can be effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation . This reaction is a cornerstone in the formation of aryl ethers.
The logical disconnection for a retrosynthetic analysis points to 3-hydroxybenzoic acid and a 2-halopyrimidine as the starting materials. 2-Chloropyrimidine is a common and commercially available reagent for this purpose.
Proposed Synthesis Workflow: Ullmann Condensation
The Ullmann condensation for this target molecule involves the formation of a C-O bond between the phenolic oxygen of 3-hydroxybenzoic acid and the C2 position of the pyrimidine ring.
Caption: Ullmann condensation workflow for the synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a well-established method for Ullmann-type reactions and is expected to be effective for the synthesis of the title compound.
Materials:
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3-Hydroxybenzoic acid
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2-Chloropyrimidine
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Toluene
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Hydrochloric acid (HCl), 1 M
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Ethyl acetate
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Brine
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq.), 2-chloropyrimidine (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
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Solvent Addition: Add a suitable volume of DMF or DMSO to the flask to achieve a reaction concentration of approximately 0.5 M.
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Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with water and filter to remove any insoluble copper salts.
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Acidify the aqueous filtrate to pH 2-3 with 1 M HCl. This will precipitate the product.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-(Pyrimidin-2-yloxy)benzoic acid.
Causality Behind Experimental Choices:
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Copper(I) Catalyst: Copper(I) salts are essential for facilitating the oxidative addition and reductive elimination steps in the Ullmann catalytic cycle.
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Base: A base is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid, forming the more nucleophilic phenoxide. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.
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High-Boiling Polar Solvent: Solvents like DMF and DMSO are used to ensure the solubility of the reactants and to achieve the high temperatures necessary for the Ullmann condensation.
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Acidification: The final product is a carboxylic acid, which is soluble in its carboxylate form under basic conditions. Acidification is necessary to protonate the carboxylate and precipitate the product for extraction.
Potential Applications in Drug Discovery: A Structure-Activity Relationship (SAR) Perspective
While specific biological data for 3-(Pyrimidin-2-yloxy)benzoic acid is not extensively published, its structural motifs are prevalent in a wide range of bioactive molecules. This allows for an informed discussion of its potential therapeutic applications based on structure-activity relationships.
The pyrimidine ring is a well-known "privileged scaffold" in medicinal chemistry. Its ability to participate in hydrogen bonding and π-stacking interactions makes it an excellent core for designing inhibitors of various enzymes, particularly kinases .[2]
Potential as a Kinase Inhibitor
Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The pyrimidine core of 3-(Pyrimidin-2-yloxy)benzoic acid can mimic the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases.[2]
Numerous pyrimidine-based compounds have been developed as potent and selective kinase inhibitors. For instance, pyrazolo[3,4-d]pyrimidines are a well-established class of kinase inhibitors.[2]
Caption: Proposed mechanism of kinase inhibition by 3-(Pyrimidin-2-yloxy)benzoic acid.
The benzoic acid moiety can be strategically utilized to form additional interactions within the kinase active site, potentially enhancing potency and selectivity. It can also serve as a handle for further chemical modification to optimize pharmacokinetic properties.
Potential Therapeutic Areas:
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Oncology: Given the prevalence of kinase inhibitors in cancer therapy, 3-(Pyrimidin-2-yloxy)benzoic acid represents a promising starting point for the development of new anti-cancer agents.
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Inflammatory Diseases: Kinases are also key mediators of inflammatory signaling pathways. Therefore, inhibitors based on this scaffold could have applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion and Future Directions
3-(Pyrimidin-2-yloxy)benzoic acid is a readily accessible compound with significant potential in drug discovery. Its synthesis via the Ullmann condensation is a robust and scalable method. Based on the well-established role of the pyrimidine scaffold in kinase inhibition, this molecule represents a valuable starting point for the design of novel therapeutics, particularly in the areas of oncology and inflammation.
Future research should focus on:
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Experimental Validation: Confirmation of the predicted physicochemical properties through experimental analysis.
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Biological Screening: Comprehensive biological screening, including kinase profiling, to identify specific protein targets and cellular activities.
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Lead Optimization: Structure-based drug design and medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this scaffold.
References
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PubChem Compound Summary for CID 2763560, 3-(Pyrimidin-2-yloxy)benzoic acid. National Center for Biotechnology Information. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [Link]
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Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead. PubMed. [Link]
-
process for the synthesis of a herbicidally active salt of pyrimidinyloxybenzoic acid. Indian Patents. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. [Link]
-
Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. [Link]
- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors.
Sources
- 1. US5883254A - Process for making pyrimidine derivatives - Google Patents [patents.google.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
